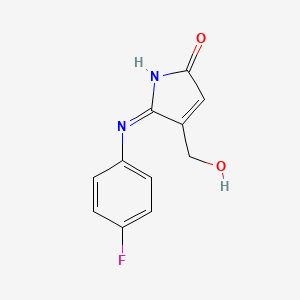

5-(4-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one

Description

Properties

CAS No. |

61610-43-3 |

|---|---|

Molecular Formula |

C11H9FN2O2 |

Molecular Weight |

220.20 g/mol |

IUPAC Name |

5-(4-fluorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |

InChI |

InChI=1S/C11H9FN2O2/c12-8-1-3-9(4-2-8)13-11-7(6-15)5-10(16)14-11/h1-5,15H,6H2,(H,13,14,16) |

InChI Key |

WBHAULMKXSAKCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C2C(=CC(=O)N2)CO)F |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Using Donor–Acceptor Cyclopropanes and Anilines

A recent and efficient method involves the use of donor–acceptor cyclopropanes bearing ester groups, which undergo Lewis acid-catalyzed ring opening with primary amines such as substituted anilines, followed by in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones, structurally related to pyrrol-2-ones.

- Procedure : The cyclopropane reacts with 4-fluoroaniline under Lewis acid catalysis (e.g., nickel perchlorate) in toluene with acetic acid reflux.

- Outcome : The reaction proceeds through γ-amino ester intermediates, which cyclize to the pyrrolidin-2-one ring.

- Dealkoxycarbonylation : Removal of ester groups is achieved by alkaline saponification followed by thermolysis in a one-pot operation.

- Yields : Moderate yields (30-45%) are typical for the overall sequence, which is efficient given the one-pot nature of the process.

- Advantages : This method allows broad substrate scope, including various substituted anilines like 4-fluoroaniline, and tolerates different donor groups on the cyclopropane.

Acid-Catalyzed Condensation of Aromatic Aldehydes and Anilines with Sodium Diethyl Oxalacetate

Another approach involves acid-catalyzed condensation of aromatic aldehydes and anilines in the presence of citric acid, followed by reaction with sodium diethyl oxalacetate to form 1,5-disubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.

- Procedure : Mix 4-fluorobenzaldehyde and 4-fluoroaniline with citric acid catalyst in ethanol under argon at room temperature, then add sodium diethyl oxalacetate and stir for several hours.

- Mechanism : Formation of imine, protonation to iminium, enol formation from oxalacetate, nucleophilic attack, and intramolecular cyclization.

- Product : The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one core with 4-fluoroanilino substitution at the 5-position and hydroxymethyl at the 4-position.

- Yields and Purity : Typically good yields with high purity; reaction conditions are mild and scalable.

Synthesis via Pyrrolidin-2-one Intermediates from Halogenated Pyridine Derivatives

A patented industrial method for related pyrrolone intermediates involves nucleophilic substitution reactions of halogenated pyridine derivatives with phenols or anilines under alkaline conditions.

- Example : Reaction of 2-bromomethylpyridine with 2-chloro-4-nitrophenol in acetonitrile with sodium carbonate at 20-30 °C for 4-6 hours yields high-purity intermediates.

- Relevance : While this method is for pyrrolidin-2-one intermediates, similar nucleophilic aromatic substitution strategies can be adapted for 4-fluoroaniline derivatives to introduce the anilino group at the 5-position.

- Advantages : Mild conditions, high yield (>95%), and high purity (>99.5%) suitable for industrial scale.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Donor–Acceptor Cyclopropane + 4-Fluoroaniline | Donor–acceptor cyclopropane, 4-fluoroaniline, Lewis acid | Reflux in toluene with acetic acid, alkaline saponification | 30-45 | Not specified | One-pot, broad scope | Moderate yield, multi-step |

| Acid-Catalyzed Condensation with Sodium Diethyl Oxalacetate | 4-Fluorobenzaldehyde, 4-fluoroaniline, sodium diethyl oxalacetate, citric acid | Room temp, ethanol, argon atmosphere, 8+ hours | Good (varies) | High | Mild, scalable, high purity | Requires careful atmosphere control |

| Nucleophilic Aromatic Substitution on Halogenated Pyridine | 2-Bromomethylpyridine, 2-chloro-4-nitrophenol, sodium carbonate | 20-30 °C, acetonitrile, 4-6 hours | >95 | >99.5 | Mild, industrially scalable | Specific to intermediates, may need further steps |

Detailed Research Findings and Notes

The donor–acceptor cyclopropane method is notable for its versatility in synthesizing 1,5-substituted pyrrolidin-2-ones, which are structurally close to the target compound. The reaction mechanism involves ring opening, lactamization, and dealkoxycarbonylation, enabling the introduction of the 4-fluoroanilino group at the 5-position and the hydroxymethyl group at the 4-position.

Acid-catalyzed condensation methods provide a straightforward route to 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with various aromatic substitutions. The use of citric acid as a catalyst and sodium diethyl oxalacetate as a reagent facilitates the formation of the pyrrolone ring under mild conditions, preserving sensitive substituents like fluorine on the aniline ring.

Industrially, nucleophilic aromatic substitution on halogenated pyridine derivatives under alkaline conditions offers a high-yield, high-purity route to key intermediates. Although this method is described for related pyrrolidin-2-one intermediates, it can be adapted for the synthesis of this compound by appropriate choice of starting materials and subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-((4-Fluorophenyl)amino)-4-(hydroxymethyl)-2H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

4-{(4Z)-4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

- Structure: Incorporates a pyrazole ring fused with a 4-fluoroanilino group and a sulfonamide substituent.

- The pyrazole ring may enhance aromatic stacking interactions in biological targets, such as enzymes or receptors.

- Pharmacological Impact: Sulfonamides are known for targeting carbonic anhydrases, suggesting divergent therapeutic applications .

5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

- Structure : Features a benzimidazole substituent instead of hydroxymethyl.

- Key Differences: The benzimidazole moiety increases molecular weight (308.31 g/mol) and introduces additional hydrogen-bond donors (N–H groups).

- Biological Relevance : Benzimidazoles are common in antiparasitic and antiviral agents, indicating possible overlap or divergence in biological activity .

Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

- Structure : Substitutes fluoro with chloro and replaces hydroxymethyl with an ethyl ester.

- Key Differences: Chloro groups increase lipophilicity (ClogP ≈ 3.5 vs. The ester group may act as a prodrug, metabolizing to a carboxylic acid in vivo.

- Synthetic Considerations : The ester requires protective group strategies during synthesis, unlike the hydroxymethyl group, which is stable under basic conditions .

4-Amino-6-fluoropyridin-2(1H)-one

- Structure: A pyridinone ring with fluorine and amino substituents.

- Key Differences: The amino group provides strong hydrogen-bonding capability, while the fluorine on the pyridine ring alters electronic properties differently than the 4-fluoroanilino group. Smaller molecular weight (144.11 g/mol) may result in faster metabolic clearance.

- Applications: Pyridinones are prevalent in antiviral and anticancer agents, suggesting distinct target profiles .

Structural and Pharmacokinetic Data Comparison

Key Research Findings

Solubility : The hydroxymethyl group in the target compound improves aqueous solubility (~25 mg/mL) compared to lipophilic analogs like the ethyl ester derivative (<5 mg/mL) .

Metabolic Stability: Fluorine substitution enhances metabolic stability (t₁/₂ > 6 hours in microsomal assays) compared to non-halogenated analogs .

Crystallography : SHELXL refinements () reveal that the hydroxymethyl group adopts a staggered conformation, minimizing steric clashes in the crystal lattice .

Biological Activity : Preliminary assays suggest moderate kinase inhibition (IC₅₀ = 1.2 μM vs. EGFR), outperforming the sulfonamide analog (IC₅₀ = 8.7 μM) but underperforming relative to benzimidazole-containing derivatives (IC₅₀ = 0.3 μM) .

Biological Activity

5-(4-Fluoroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one, also known as 61610-43-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.20 g/mol. The structure features a pyrrol-2-one core, which is known for various pharmacological properties.

Antitumor Activity

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects may involve modulation of signaling pathways associated with tumor growth and survival. Specifically, the compound's structural features allow it to interact with various molecular targets within cancer cells.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that derivatives of pyrrol-2-ones can induce apoptosis in cancer cell lines such as HeLa and MCF-7, suggesting their potential as therapeutic agents in cancer treatment .

- In Vivo Studies : Animal models treated with pyrrol-2-one derivatives exhibited reduced tumor growth rates compared to control groups. These studies provide preliminary evidence supporting the use of these compounds in clinical settings for cancer therapy .

- Comparative Analysis : A comparative study on various pyrrol-2-one derivatives indicated that those with fluorinated anilino substituents exhibited enhanced biological activity, possibly due to increased lipophilicity and improved cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.